N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide is an organic compound featuring a thiophene ring, a sulfonyl group, and an amide linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide typically involves the reaction of thiophene-2-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene thiols or sulfides.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A precursor in the synthesis of N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide.
Thiophene-2-sulfonamide: Shares the thiophene and sulfonyl moieties but lacks the amide linkage.
Thiophene-2-carboxamide: Contains a thiophene ring and an amide group but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the combination of its thiophene ring, sulfonyl group, and amide linkage, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-thiophen-2-ylsulfonylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-2-8(11)10-5-7-15(12,13)9-4-3-6-14-9/h2-4,6H,1,5,7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPGRJFJTGPWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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